Methyl 2-amino-6-fluorobenzoate hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
This compound carries the systematic International Union of Pure and Applied Chemistry name "methyl 2-amino-6-fluorobenzoate;hydrochloride". The compound exists as a salt formed between the organic base methyl 2-amino-6-fluorobenzoate and hydrochloric acid, resulting in a protonated amino group that enhances the compound's water solubility characteristics. The Chemical Abstracts Service has assigned this compound the registry number 1170167-90-4, providing a unique identifier for database searches and chemical procurement.
The molecular structure of this compound follows the empirical formula C₈H₉ClFNO₂, with a molecular weight of 205.61 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation appears as "COC(=O)C1=C(C=CC=C1F)N.Cl", clearly delineating the spatial arrangement of functional groups around the benzene ring core. The International Chemical Identifier key KZEIDSYGZLGEDR-UHFFFAOYSA-N provides an additional layer of structural verification and cross-referencing capability across chemical databases.
Table 1: Chemical Identifiers for this compound
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-amino-6-fluorobenzoate;hydrochloride |
| Molecular Formula | C₈H₉ClFNO₂ |
| Molecular Weight | 205.61 g/mol |
| CAS Registry Number | 1170167-90-4 |
| PubChem CID | 42614515 |
| SMILES Notation | COC(=O)C1=C(C=CC=C1F)N.Cl |
| InChI Key | KZEIDSYGZLGEDR-UHFFFAOYSA-N |
The parent compound, methyl 2-amino-6-fluorobenzoate, maintains the molecular formula C₈H₈FNO₂ with a molecular weight of 169.16 grams per mole. This free base form exhibits the IUPAC name "methyl 2-amino-6-fluorobenzoate" and carries the InChI key VKJYAPKCOSGXAD-UHFFFAOYSA-N, distinguishing it from the hydrochloride salt through its unique structural fingerprint. The systematic comparison between the salt and free base forms reveals the fundamental impact of protonation on molecular properties and chemical behavior.
Historical Context of Fluorinated Benzoate Derivatives in Organic Chemistry
The development of fluorinated aromatic compounds traces its origins to the pioneering work of the nineteenth century, when Alexander Borodin first demonstrated nucleophilic halogen replacement in 1862. This early achievement established the foundation for modern fluorine chemistry, although the field remained relatively underdeveloped until the 1920s due to the hazardous nature of fluorine-containing reagents. The introduction of fluorine atoms into aromatic systems gained significant momentum with the Schiemann reaction in 1927, which provided a practical method for synthesizing fluorinated aromatic compounds through diazonium salt decomposition.
The systematic exploration of fluorinated benzoate derivatives emerged as part of broader efforts to understand structure-activity relationships in organofluorine chemistry. The unique properties imparted by fluorine substitution, including altered electronic distribution and enhanced metabolic stability, drove increasing interest in these compounds throughout the twentieth century. Research has demonstrated that fluorinated benzoates serve as valuable synthetic intermediates for constructing more complex fluorinated heterocycles and pharmaceutical compounds.
Modern synthetic approaches to fluorinated benzoates have evolved to include photocatalytic methods and molecular sculpting techniques. Recent research has shown that highly fluorinated benzoates can serve as starting materials for accessing diverse fluorination patterns through selective hydrodefluorination processes. These methodological advances have enabled the synthesis of sixteen different benzoate derivatives with varying fluorination patterns from commercially available perfluorinated starting materials, demonstrating the versatility and synthetic utility of this chemical class.
Table 2: Historical Milestones in Fluorinated Aromatic Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1862 | Borodin's halogen exchange | First nucleophilic fluorine replacement |
| 1886 | Moissan's fluorine isolation | Elemental fluorine becomes available |
| 1927 | Schiemann reaction development | Practical aromatic fluorination method |
| 1941 | Direct fluorination advances | Vapor-phase fluorination with catalysts |
| 2023 | Photocatalytic methods | Selective hydrodefluorination techniques |
Positional Isomerism in Amino-Fluorobenzoate Systems
The amino-fluorobenzoate system exhibits remarkable complexity through positional isomerism, where the relative positions of amino, fluoro, and ester functional groups dramatically influence chemical properties and biological activities. This compound represents one specific isomeric arrangement within this family, characterized by the amino group at the 2-position and fluorine at the 6-position relative to the carboxylate ester.
Comparative analysis reveals the existence of multiple positional isomers within the amino-fluorobenzoate series. Methyl 2-amino-4-fluorobenzoate, bearing the fluorine atom at the 4-position instead of the 6-position, demonstrates distinctly different physical properties with a melting point of 67-68 degrees Celsius and a molecular weight of 169.15 grams per mole. Similarly, methyl 2-amino-5-fluorobenzoate, with fluorine at the 5-position, exhibits a melting point range of 21-25 degrees Celsius and maintains the same molecular formula C₈H₈FNO₂.
The 3-amino-4-fluorobenzoate isomer represents yet another structural variant, where the amino group occupies the 3-position relative to the carboxylate function. This positional change results in altered electronic distribution and potentially different chemical reactivity patterns. The systematic study of these isomeric relationships provides valuable insights into structure-property correlations within fluorinated aromatic systems.
Table 3: Positional Isomers of Amino-Fluorobenzoate Methyl Esters
| Compound Name | Amino Position | Fluoro Position | CAS Number | Melting Point (°C) |
|---|---|---|---|---|
| Methyl 2-amino-4-fluorobenzoate | 2 | 4 | 2475-81-2 | 67-68 |
| Methyl 2-amino-5-fluorobenzoate | 2 | 5 | 319-24-4 | 21-25 |
| Methyl 2-amino-6-fluorobenzoate | 2 | 6 | 86505-94-4 | Not specified |
| Methyl 3-amino-4-fluorobenzoate | 3 | 4 | 369-26-6 | Not specified |
The incorporation of additional halogen substituents further expands the isomeric diversity within this chemical family. Compounds such as methyl 2-amino-4-bromo-6-fluorobenzoate and methyl 2-amino-4-chloro-5-fluorobenzoate demonstrate how multiple halogen substitutions create unique electronic environments that influence both chemical reactivity and potential biological activities. These poly-halogenated derivatives serve as important synthetic intermediates and provide researchers with tools for fine-tuning molecular properties through systematic structural modifications.
The positional effects observed in amino-fluorobenzoate systems extend beyond simple geometric considerations to encompass electronic influences that affect chemical stability, reactivity, and intermolecular interactions. The relative positioning of electron-donating amino groups and electron-withdrawing fluorine atoms creates distinct electronic environments that can be exploited for specific synthetic transformations or molecular recognition processes. Understanding these positional relationships remains crucial for rational drug design and the development of novel synthetic methodologies in organofluorine chemistry.
Properties
IUPAC Name |
methyl 2-amino-6-fluorobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEIDSYGZLGEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655136 | |
| Record name | Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170167-90-4 | |
| Record name | Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The foundational step involves converting 2-amino-6-fluorobenzoic acid into methyl 2-amino-6-fluorobenzoate via esterification. This process typically employs acid catalysis, most commonly using methanol and a strong acid catalyst.
Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagents | Methyl alcohol (methanol), catalytic sulfuric acid or hydrochloric acid | Ensures ester formation |
| Temperature | 60–80°C | Promotes esterification without decomposition |
| Duration | 4–8 hours | Sufficient for high yield |
| Excess reagent | Excess methanol | Drives equilibrium toward ester formation |
Reaction Mechanism
The acid catalyzes the nucleophilic attack of methanol on the carboxylic acid, forming a methyl ester via a protonated intermediate, followed by water elimination.
Research Findings
Studies indicate that using reflux conditions with catalytic sulfuric acid yields methyl 2-amino-6-fluorobenzoate with purity exceeding 95%. The reaction is straightforward, scalable, and yields minimal by-products when controlled properly.
Conversion to Methyl 2-amino-6-fluorobenzoate Hydrochloride
Salt Formation
The methyl ester is then treated with hydrogen chloride (HCl) gas or concentrated hydrochloric acid to produce the hydrochloride salt.
Preparation Methods
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Gas-phase HCl bubbling | Methyl ester + HCl gas | Room temperature to 50°C | Produces pure hydrochloride |
| Acid solution | Methyl ester + concentrated HCl | Reflux or room temperature | Suitable for large-scale synthesis |
Procedure
- Dissolve methyl 2-amino-6-fluorobenzoate in a suitable solvent such as ethanol or methanol.
- Bubble HCl gas through the solution or add concentrated HCl dropwise.
- Stir the mixture at controlled temperature until salt formation is complete.
- Isolate the product by filtration or solvent evaporation, followed by drying under vacuum.
Research Insights
This method is widely documented in pharmaceutical synthesis protocols, providing high purity and yield. The hydrochloride salt exhibits enhanced stability and solubility, making it suitable for further applications.
Alternative Synthetic Routes
Direct Amination and Halogenation
Some advanced methods involve direct amination of fluorinated benzoic derivatives, followed by esterification. For example:
- Starting from 2-fluorobenzoic acid derivatives
- Using amination reagents such as ammonia or amines under catalytic conditions
- Subsequent esterification and salt formation
Reagents and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Amination | Ammonia or amines | Elevated temperature, catalytic systems | Selective amino substitution at the 2-position |
| Esterification | Methanol, acid catalyst | Reflux | Similar to above |
Research Findings
While more complex, these routes can be advantageous for specific derivatives or when direct functionalization is desired.
Data Summary and Comparative Table
| Preparation Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification of 2-amino-6-fluorobenzoic acid | Methyl alcohol, sulfuric acid | 60–80°C, 4–8 hours | Simple, scalable, high yield | Requires purification of ester |
| Hydrochloride salt formation | HCl gas or concentrated HCl | Room temperature to reflux | High purity, stability | Handling gaseous HCl requires safety measures |
| Direct amino functionalization | Ammonia, catalysts | Elevated temperature | Potential for selective modifications | More complex, less scalable |
Research Findings and Notes
- Industrial processes often utilize continuous flow reactors for esterification and salt formation, optimizing yield and minimizing waste.
- Safety considerations are critical during HCl gas handling and esterification reactions, requiring proper ventilation and protective equipment.
- Purification techniques such as recrystallization from ethanol or ethyl acetate are employed to obtain high-purity compounds.
- Variations in reaction conditions, such as temperature, catalysts, and solvents, significantly influence yield, purity, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation: Oxidized products such as carboxylic acids.
Reduction: Reduced forms of the compound, potentially amines or alcohols.
Hydrolysis: 2-amino-6-fluorobenzoic acid.
Scientific Research Applications
Synthetic Chemistry
Methyl 2-amino-6-fluorobenzoate hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The amino group can engage in nucleophilic substitutions, enabling the creation of diverse derivatives.
- Oxidation and Reduction Reactions : This compound can be oxidized to form quinones or reduced to generate amines, which are critical in pharmaceutical development.
Biological Applications
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form hydrogen bonds and engage in halogen bonding makes it a valuable tool for investigating:
- Enzyme Activity Modulation : The compound can influence enzyme functions by interacting with active sites or allosteric sites.
- Protein Engineering : It aids in the design of modified proteins with enhanced properties.
Pharmaceutical Development
The compound is investigated for its potential use in drug development due to its structural characteristics that may confer specific biological activities. Some applications include:
- Antigout Agents : It has been explored as a potential treatment option for gout due to its ability to modulate uric acid levels.
- Antimicrobial Agents : Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Agrochemical Industry
In agriculture, this compound is utilized as a precursor in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the efficacy and stability of agrochemicals.
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study published in Journal of Medicinal Chemistry demonstrated the synthesis of new antimicrobial agents derived from this compound. The derivatives exhibited significant activity against various bacterial strains, showcasing the compound's utility in pharmaceutical applications .
Case Study 2: Enzyme Interaction Studies
Research conducted at a leading university focused on using this compound to probe enzyme-substrate interactions. The findings revealed that modifications at the amino group could enhance binding affinity and specificity towards target enzymes .
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds exhibit high structural similarity to this compound, as determined by CAS similarity indices and functional group analysis :
Comparative Analysis of Properties
Solubility and Stability :
- This compound: Enhanced solubility in polar solvents due to the hydrochloride salt. Stability requires inert storage .
- 2-Amino-6-fluorobenzoic acid hydrochloride: Higher water solubility (carboxylic acid group) but lower lipid solubility compared to the ester .
Reactivity :
Pharmacological Potential
Though specific studies on this compound are scarce, its structural analogs are prevalent in drug development:
Biological Activity
Methyl 2-amino-6-fluorobenzoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula , features a benzoate structure substituted with an amino group and a fluorine atom. These substituents contribute to its unique chemical properties, enhancing its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The amino group serves as a nucleophile, allowing for nucleophilic substitution reactions, while the fluorine atom may enhance binding affinity through electronic effects. The compound's mechanism of action is still under investigation; however, preliminary studies suggest it may influence pathways related to:
- Enzyme Inhibition : Potential interactions with histone deacetylases (HDACs).
- Antimicrobial Activity : Possible effects on bacterial quorum sensing.
- Anticancer Properties : Indications of cytotoxic effects against certain cancer cell lines.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Research indicates that compounds with similar structures exhibit effectiveness against various bacterial strains. For instance, studies have reported significant inhibition of violacein production in Chromobacterium violaceum, a model organism for studying quorum sensing (QS) activity. At concentrations up to 100 μM, the compound reduced violacein production by approximately 50% without affecting cell viability .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. Its structural analogs have been evaluated for their cytotoxic effects on cancer cell lines, with some derivatives exhibiting IC50 values in the micromolar range against specific tumors. For example, one study reported an IC50 value of 63.15 μM for a related compound in inhibiting cell growth . Further investigations are required to elucidate the specific pathways through which this compound exerts its anticancer effects.
Case Study 1: HDAC Inhibition
A notable study explored the development of selective HDAC inhibitors where this compound was included in a library of compounds. The results indicated that certain analogs could restore mitochondrial axonal transport deficits in neuronal models associated with Charcot-Marie-Tooth disease (CMT), suggesting potential neuroprotective effects .
Case Study 2: Quorum Sensing Inhibition
In another investigation focusing on QS inhibition, derivatives of methyl 2-amino-6-fluorobenzoate were tested for their ability to disrupt communication among bacterial populations. The findings revealed that at higher concentrations (400 μM), some derivatives significantly reduced QS activity by over 85%, indicating their potential as novel antimicrobial agents targeting bacterial communication systems .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 2-amino-6-fluorobenzoate hydrochloride?
- Methodological Answer : The compound is typically synthesized via esterification of 2-amino-6-fluorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl), followed by hydrochloride salt formation. For analogous compounds, such as metabutoxycaine hydrochloride, esterification of the carboxyl group with an alcohol (e.g., ethanol) and subsequent amine protonation with HCl is a common approach . Purification often involves recrystallization from ethanol/water mixtures to achieve high purity (>95%) .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer : Purity verification requires a combination of techniques:
- Chromatography : HPLC or TLC with UV detection to monitor residual starting materials.
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks for the methyl ester at ~3.8 ppm and aromatic fluorine coupling patterns).
- Elemental Analysis : To validate the HCl salt stoichiometry (C:H:N:Cl ratios) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles.
- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For ingestion, administer activated charcoal and monitor for delayed symptoms (e.g., nausea) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer : Discrepancies in NMR data may arise from solvent effects, salt form variability, or impurities. To resolve:
- Cross-validate : Compare data with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and reference compounds (e.g., fluorinated benzoate derivatives).
- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. What experimental strategies are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with fluorinated aromatic moieties and active sites (e.g., nitric oxide synthase inhibitors).
- In Vitro Assays : Test inhibitory effects on enzymes (e.g., aminotransferases) using fluorometric assays. For example, nitric oxide (NO) modulation can be quantified via Griess reagent .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
- Process Optimization : Replace batch reactions with flow chemistry to control exothermic esterification steps.
- Crystallization Control : Use anti-solvent addition (e.g., water) with controlled cooling rates to prevent amorphous solid formation.
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Interpretation & Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer : Variations often stem from polymorphic forms or residual solvents. Strategies include:
- DSC Analysis : Differentiate polymorphs via distinct endothermic peaks.
- Karl Fischer Titration : Quantify residual water/solvents affecting solubility.
- Literature Cross-Check : Compare data with structurally similar compounds (e.g., 2-chloro-6-fluorobenzaldehyde derivatives) to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
